
Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pyrimidine-2,4-diyl)diguanidine is a heterocyclic compound that features a pyrimidine ring substituted with two guanidine groups at the 2 and 4 positions.
Vorbereitungsmethoden
The synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine typically involves the reaction of guanidine with a pyrimidine precursor. One common method includes reacting guanidine with 1,2-dichloroethane in a basic medium to yield 1,1’-(Ethane-1,2-diyl)diguanidine, which is then coupled with diethylmalonate and other reagents to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(Pyrimidine-2,4-diyl)diguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The guanidine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as diethylmalonate, phosphorus pentachloride, and aniline are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pyrimidine-2,4-diyl)diguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,1’-(Pyrimidine-2,4-diyl)diguanidine involves its interaction with various molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Pyrimidine-2,4-diyl)diguanidine can be compared with other pyrimidine derivatives such as:
1,1’-(Ethane-1,2-diyl)diguanidine: This compound is a precursor in the synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine and shares similar chemical properties.
N,N′′′- [Dithiobis (methylene-4,2-thiazolediyl)]bisguanidine: Another guanidine derivative with different biological activities and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as PARP-1 inhibitors and anticancer agents.
The uniqueness of 1,1’-(Pyrimidine-2,4-diyl)diguanidine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
31414-49-0 |
|---|---|
Molekularformel |
C6H10N8 |
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |
InChI-Schlüssel |
YRXONVDHHSMUDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N=C(N)N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


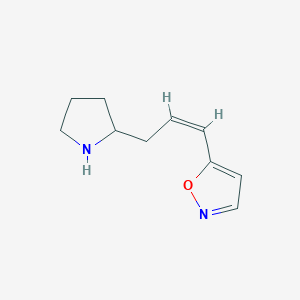
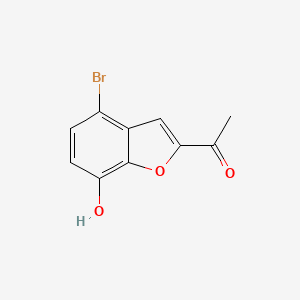

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)
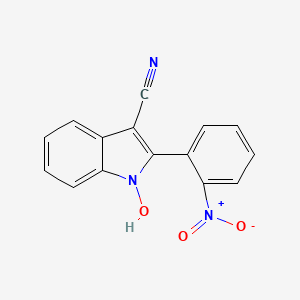

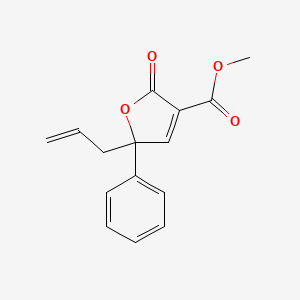
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
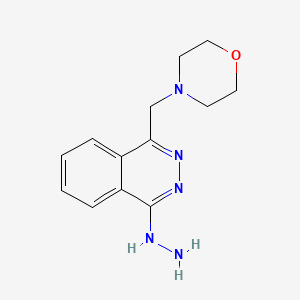
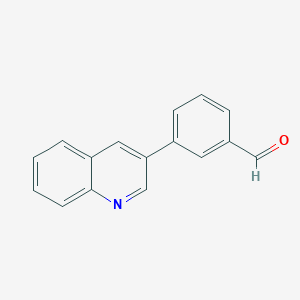
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)
